BenchChemオンラインストアへようこそ!

5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine

Polo-like kinase Plk1 inhibitor isoxazole scaffold

5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine, also referred to as 5-(3,5-dimethylisoxazol-4-yl)pyridin-2-amine, is a heterocyclic building block that combines a 2-aminopyridine moiety with a 3,5-dimethylisoxazole group. This compound serves as a key intermediate in the design of Polo-like kinase (Plk) inhibitors, bromodomain and extra-terminal (BET) family antagonists, and allosteric kinase modulators.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 1177269-12-3
Cat. No. B6330148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine
CAS1177269-12-3
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CN=C(C=C2)N
InChIInChI=1S/C10H11N3O/c1-6-10(7(2)14-13-6)8-3-4-9(11)12-5-8/h3-5H,1-2H3,(H2,11,12)
InChIKeyFNFJTNAFWQGMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine (CAS 1177269-12-3): A Privileged Scaffold for Kinase and Bromodomain Inhibitor Development


5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine, also referred to as 5-(3,5-dimethylisoxazol-4-yl)pyridin-2-amine, is a heterocyclic building block that combines a 2-aminopyridine moiety with a 3,5-dimethylisoxazole group . This compound serves as a key intermediate in the design of Polo-like kinase (Plk) inhibitors, bromodomain and extra-terminal (BET) family antagonists, and allosteric kinase modulators [1][2]. Its substitution pattern imparts a unique binding orientation that is critical for the activity of the final drug-like molecules, making it a strategically important fragment in medicinal chemistry programs.

Why Generic Isoxazole-Pyridine Isosteres Cannot Replace 5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine in Targeted Inhibitor Programs


The 3,5-dimethylisoxazole moiety is not a generic decoration; it establishes specific hydrophobic contacts and conformational constraints within the ATP-binding pocket of kinases and the acetyl-lysine binding site of BET bromodomains [1][2]. Replacement with unsubstituted isoxazole, 3-methylisoxazole, or pyrazole analogs consistently results in a >10-fold loss of inhibitory potency because the dimethyl groups pre-organize the pyridine ring for optimal hinge-binding interactions and occupy a privileged hydrophobic cleft identified in co-crystal structures [1][3]. Consequently, procurement of the precisely substituted 5-(dimethyl-1,2-oxazol-4-yl)pyridin-2-amine is non-negotiable for reproducing reported compound activities.

Quantitative Differentiation Matrix for 5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine Against Closest Analogs


Polo-like Kinase 1 (Plk1) Enzymatic Inhibition: 3,5-Dimethylisoxazole vs. Des-Methyl Analogs

In the Hanan et al. series, derivatives incorporating the 3,5-dimethylisoxazole-pyridine scaffold achieved Plk1 IC₅₀ values in the low nanomolar range for advanced analogues, while des-methyl or 3-methyl-only isoxazole counterparts exhibited IC₅₀ > 1 μM, representing a >20-fold potency differential [1]. The co-crystal structure of Plk1 with a dimethylisoxazole-containing inhibitor (PDB 3DB8) confirms that the 3- and 5-methyl groups fill complementary hydrophobic pockets, a binding mode not achievable by simpler isoxazoles [2].

Polo-like kinase Plk1 inhibitor isoxazole scaffold

Anti-Proliferative Activity in MCF-7 Breast Cancer Cells: Pyridinylisoxazole vs. Pyridinylpyrazole Scaffolds

Yang et al. synthesized 21 pyridinylisoxazole derivatives based on the 5-(dimethylisoxazol-4-yl)pyridin-2-amine core and evaluated anti-proliferative effects against MCF-7 human breast cancer cells. Several compounds displayed IC₅₀ values in the low micromolar range [1]. In contrast, structurally analogous pyridinylpyrazole derivatives lacking the isoxazole oxygen consistently showed >2-fold weaker activity under identical assay conditions, highlighting the crucial role of the isoxazole ring for cellular potency [1].

Anticancer MCF-7 Pyridinylisoxazole

BRD4 Bromodomain Inhibition: 3,5-Dimethylisoxazole-Pyridine Core vs. Pyridone-Based Derivatives

Rong et al. designed two series of BRD4 inhibitors: one built on a 3,5-dimethylisoxazole-pyridine scaffold and another on a pyridone template. The dimethylisoxazole-containing compounds 11d, 11e, and 11f inhibited BRD4 with IC₅₀ values of 0.55 μM, 0.86 μM, and 0.80 μM respectively [1]. Although the pyridone series showed slightly higher potency, the dimethylisoxazole series exhibited superior selectivity over other BET family members and more favorable physicochemical properties (cLogP < 3.5), positioning it as a balanced lead scaffold [1].

BRD4 BET inhibitor 3,5-dimethylisoxazole

Purity Benchmarking: Commercial Lot Consistency of 5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine

Authoritative vendor specification sheets report a minimum purity of 95% (HPLC) for the target compound , while the ISO-certified supplier MolCore guarantees a purity of ≥97% (NLT 97%) . This exceeds the typical 90–93% purity range often encountered for custom-synthesized 4-pyridylisoxazole regioisomers, reducing the risk of isomeric contamination that can confound biological assay interpretation.

Building block Purity Quality control

Procurement-Driven Application Scenarios for 5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine


Lead Optimization of Polo-like Kinase 1 Inhibitors for Oncology

This building block provides the essential 3,5-dimethylisoxazole hinge-binding motif required for Plk1 inhibition. Researchers pursuing next-generation Plk1 inhibitors should prioritize this compound to exploit the nanomolar potency and co-crystal-validated binding mode established by Hanan et al. [1]. Substituting with des-methyl isoxazole analogs risks a >20-fold drop in enzymatic activity.

BET Bromodomain Inhibitor Library Synthesis with Balanced Selectivity

The compound's dimethylisoxazole-pyridine core has been validated as a BRD4 inhibitor scaffold with IC₅₀ values of 0.55–0.86 μM [2]. When a balanced selectivity profile across the BET family is desired—rather than maximal single-digit nanomolar potency—this fragment offers a superior starting point compared to highly potent but less selective pyridone templates.

Allosteric Kinase Inhibitor Pharmacophore Exploration

Pyridinylisoxazole derivatives derived from this compound have demonstrated MCF-7 cell anti-proliferative activity in the low micromolar range [3], consistent with an allosteric kinase inhibition mechanism. The scaffold is suitable for fragment-based drug design campaigns targeting the allosteric pockets of receptor tyrosine kinases.

High-Purity Fragment Library Stocking for Academic Screening Centers

With commercially guaranteed purity of ≥95% , this compound meets the stringency requirements of institutional fragment libraries. The certified purity eliminates the need for pre-screening repurification, reducing operational overhead and ensuring that initial hit triage data are not confounded by isomeric impurities or degradants.

Quote Request

Request a Quote for 5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.